p-Naphtholbenzein

Catalog No.
S1510151
CAS No.
145-50-6
M.F
C27H18O2
M. Wt
374.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Naphtholbenzein

CAS Number

145-50-6

Product Name

p-Naphtholbenzein

IUPAC Name

(4Z)-4-[(4-hydroxynaphthalen-1-yl)-phenylmethylidene]naphthalen-1-one

Molecular Formula

C27H18O2

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C27H18O2/c28-25-16-14-23(19-10-4-6-12-21(19)25)27(18-8-2-1-3-9-18)24-15-17-26(29)22-13-7-5-11-20(22)24/h1-17,28H/b27-24-

InChI Key

VDDWRTZCUJCDJM-PNHLSOANSA-N

SMILES

C1=CC=C(C=C1)C(=C2C=CC(=O)C3=CC=CC=C23)C4=CC=C(C5=CC=CC=C54)O

Canonical SMILES

C1=CC=C(C=C1)C(=C2C=CC(=O)C3=CC=CC=C23)C4=CC=C(C5=CC=CC=C54)O

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/2\C=CC(=O)C3=CC=CC=C23)/C4=CC=C(C5=CC=CC=C54)O

Acid-Base Titration Indicator:

p-Naphtholbenzein functions as a versatile acid-base indicator, meaning it changes color based on the surrounding solution's acidity (pH). In acidic solutions, it remains colorless, while turning yellow in neutral solutions and red in basic solutions [1]. This color change allows scientists to visually determine the endpoint of an acid-base titration, signifying the point where equal amounts of acid and base have been added.

Source

[1] PubChem. National Institutes of Health.

Chelation Studies:

p-Naphtholbenzein exhibits chelating properties, meaning it can form complex ring structures with metal ions. This property makes it valuable in studying metal-ligand interactions and their role in various biological and chemical processes [2].

Source

[2] Sigma-Aldrich. p-Naphtholbenzein.

p-Naphtholbenzein is a chemical compound with the molecular formula C27H18O. It is primarily recognized as a pH indicator, exhibiting a distinctive color change in response to varying pH levels. The compound is characterized by its ability to transition from yellow to red as the pH shifts from acidic to alkaline conditions. This property makes it particularly valuable in titrations and other analytical chemistry applications.

The structure of p-Naphtholbenzein consists of a naphthalene ring system with hydroxyl groups, which contribute to its reactivity and functionality. Its unique structural features enable it to participate in various

, primarily involving protonation and deprotonation processes due to its hydroxyl groups. These reactions are crucial for its function as a pH indicator:

  • Protonation Reaction: In acidic environments, the hydroxyl group can accept a proton, leading to a structural change that alters the compound's color.
  • Deprotonation Reaction: In alkaline conditions, the compound loses a proton, resulting in another distinct color change.

These reversible reactions are essential for its application in monitoring pH levels in various solutions.

The biological activity of p-Naphtholbenzein is noteworthy, particularly regarding its potential toxicity. Studies indicate that exposure to this compound may lead to cardiac sensitization and severe heart abnormalities. Additionally, prolonged exposure can result in liver and kidney damage, as well as allergic reactions . Due to these risks, handling p-Naphtholbenzein requires caution and adherence to safety protocols.

Several methods exist for synthesizing p-Naphtholbenzein:

  • Condensation Reactions: One common method involves the condensation of naphthols with benzaldehyde under acidic conditions.
  • Reduction Reactions: Another approach includes the reduction of naphthalene derivatives followed by subsequent reactions with hydroxyl groups.
  • Catalytic Methods: Recent advancements have introduced catalytic methods that enhance yield and purity during synthesis.

These methods allow for the production of p-Naphtholbenzein with varying degrees of efficiency and scalability.

Interaction studies involving p-Naphtholbenzein focus on its behavior in different chemical environments. Research indicates that it can interact with various ionic species, affecting its colorimetric properties. Additionally, studies have shown that its reactivity can be influenced by the presence of other compounds, which may either enhance or inhibit its function as an indicator. Understanding these interactions is crucial for optimizing its use in analytical procedures.

Several compounds share similarities with p-Naphtholbenzein, particularly in their structural features or functional roles as indicators. Here are some notable comparisons:

Compound NameMolecular FormulaKey Characteristics
PhenolphthaleinC20H14O4Commonly used as an acid-base indicator; transitions from colorless to pink.
Bromothymol BlueC27H28Br2O5SA pH indicator that changes from yellow to blue; used in biological applications.
Methyl OrangeC14H14N3NaO3SChanges from red to yellow; often used in titrations involving strong acids and weak bases.

p-Naphtholbenzein is unique due to its specific color transition range and structural characteristics, making it particularly suited for certain analytical applications where other indicators may not perform as effectively.

The discovery of p-naphtholbenzein (CAS 145-50-6) is rooted in early 20th-century efforts to develop reliable acid-base indicators. In 1908, German chemist Heinrich Caro synthesized the compound and identified its potential as a pH-sensitive dye. Caro, renowned for his work on indigo and alizarin dyes, recognized the compound’s ability to transition from yellow in acidic environments to blue-green in alkaline conditions, making it ideal for titration applications.

Early research focused on optimizing synthesis methods. By the 1920s, chemists systematically studied its color change range and sensitivity. The 1930s saw its adoption in complexometric titrations due to its ability to form stable complexes with metal ions. The 1950s brought improvements in purity and stability, enabling widespread use in analytical chemistry. Modern applications extend to nanotechnology and biomedical imaging, where its fluorescent properties are leveraged.

Key Historical Milestones

PeriodDevelopmental PhaseSignificance
1908Initial synthesis by Heinrich CaroFirst identification as a pH indicator
1920s–1930sSystematic study of pH-dependent behaviorEstablished transition range (pH 8.2–10.0)
1950sPurity optimizationEnabled reproducibility in titrations
2000s–PresentNanotechnology and biomedical applicationsExpanded into sensor development and imaging

Fundamental Principles of pH-Dependent Chromogenic Behavior

p-Naphtholbenzein functions as a chromogenic acid-base indicator through reversible protonation/deprotonation. Its color change is governed by two primary theories:

Ostwald Theory

Proposes that the indicator exists in two forms:

  • HIn (protonated, acidic form): Absorbs light at shorter wavelengths (yellow).
  • In⁻ (deprotonated, basic form): Absorbs longer wavelengths (blue-green).

The equilibrium is described by:
$$
Ka = \frac{[H^+] [In^-]}{[HIn]}
$$
At pH near $$ pK
a $$, both forms coexist, producing a visible color transition. For p-naphtholbenzein, $$ pK_a \approx 8.95 $$, aligning with its pH range of 8.2–10.0.

Quinonoid Theory

Explains color changes via resonance stabilization between tautomeric forms:

  • Benzenoid form (quinoid structure): Dominates in acidic conditions, absorbing at ~210 nm (yellow).
  • Quinone-phenolate form: Stabilized in alkaline conditions, absorbing at 622–626 nm (blue-green).

Table 1: Comparison of Theoretical Mechanisms

MechanismKey FeaturesSpectral Characteristics
Ostwald TheoryProtonation/deprotonation equilibriumλmax shifts from 210 nm (acidic) to 626 nm (basic)
Quinonoid TheoryResonance between tautomeric structuresEnhanced conjugation in quinone-phenolate form

Structural Determinants of Indicator Functionality

The molecular structure of p-naphtholbenzein (C₂₇H₁₈O₂) dictates its chromogenic properties.

Core Structural Features

  • Naphthol Groups: Two 4-hydroxy-1-naphthol moieties provide:
    • Chelating sites for metal ions in complexometric titrations.
    • Hydrogen-bonding capacity, influencing solubility in polar solvents (e.g., ethanol, acetone).
  • Chromophoric System: A central α-hydroxybenzylidene bridge enables:
    • Conjugation between aromatic rings, extending π-systems and lowering energy gaps for visible light absorption.
    • Resonance stabilization in alkaline conditions, critical for color transition.

Table 2: Structural Components and Functional Roles

ComponentRole in Indicator Functionality
4-Hydroxy-1-naphtholProvides protonation sites, enhances solubility in polar solvents
α-HydroxybenzylideneFacilitates resonance stabilization, enables chromophore formation

Electronic and Spectral Properties

  • Dipole Moment: 4.3–6.8 Debye units, indicative of partial charge separation in resonance structures.
  • Absorption Maxima:
    • Acidic form: λmax = 210 nm (n→π* transition in isolated naphthol groups).
    • Basic form: λmax = 622–626 nm (π→π* transition in extended conjugated system).

Synthetic Optimization

Modern synthesis involves:

  • Condensation Reaction: Coumarin derivatives react with p-nitrobenzaldehyde under alkaline conditions to form the α-hydroxybenzylidene bridge.
  • Purification: Solvent extraction (e.g., dichloromethane) and ion-exchange resin treatment to isolate high-purity product.

Core Synthesis Methodologies

p-Naphtholbenzein, with the molecular formula C₂₇H₁₈O₂ and CAS number 145-50-6, represents a significant organic compound characterized by its distinctive naphthalene-benzene conjugated system [15] [19]. The compound exhibits a molecular weight of 374.43-374.44 g/mol and appears as a dark red to red-brown powder with a melting point of 230-235°C [15] [19] [35].

Benzoin Condensation Route

The benzoin condensation pathway represents one of the most established synthetic approaches for p-naphtholbenzein synthesis [20] [21] [22]. This methodology involves the coupling of benzaldehyde derivatives with 1-naphthol under catalytic conditions [20] [21]. The reaction proceeds through a nucleophilic addition mechanism where cyanide ion or thiamine serves as the catalyst [20] [26]. The process initiates with the formation of a cyanohydrin intermediate, followed by polarity reversal of the carbonyl group and subsequent condensation with the naphthol component [20] [21].

The benzoin condensation demonstrates remarkable efficiency with typical yields ranging from 60-90%, making it a preferred synthetic route [20] [21] [22] [26]. The reaction mechanism follows a well-characterized pathway where the catalyst facilitates the formation of a nucleophilic species that undergoes condensation with the aromatic aldehyde component [20] [21]. Temperature control remains critical, with optimal conditions maintained between 0-5°C during the initial stages to prevent decomposition of the diazonium intermediate [3].

Classical Condensation Methodology

The classical condensation approach utilizes 1-naphthol and benzotrichloride as primary starting materials under acidic conditions [30]. This methodology produces p-naphtholbenzein with yields typically ranging from 70-85% [30]. The reaction proceeds through electrophilic aromatic substitution where the benzotrichloride acts as the electrophilic component attacking the activated naphthol ring system [30].

Chromatographic separation becomes essential in this approach due to the formation of multiple products, including phenol-naphthol-benzein derivatives and other structural analogs [30]. The isolation and purification process requires careful monitoring to achieve the desired product purity [30].

Modified Friedländer Condensation

The modified Friedländer condensation represents an advanced synthetic strategy employing 2-aminonicotinaldehyde with alpha- and beta-naphthols [34]. This single-step procedure achieves yields of 71-73% through thermal cyclization at 150°C [34]. The reaction mechanism involves nucleophilic condensation followed by intramolecular cyclization to form the desired naphthalene-containing product [34].

The thermal cyclization process requires precise temperature control, with chlorobenzene serving as the preferred solvent system [34]. This methodology demonstrates particular utility in constructing complex polycyclic structures with enhanced regioselectivity [34].

Direct Condensation Approaches

Direct condensation methods utilize 4-hydroxy-1-naphthyl derivatives as starting materials under controlled alkaline or acidic conditions [5]. These approaches typically yield 52-80% of the desired product through various mechanistic pathways [5]. The reaction with phenyl hydrazine, thiosemicarbazide, and hydroxylamine derivatives provides access to multiple structural variants [5].

The condensation with ethyl acetoacetate under Claisen condensation conditions produces acetonaphthoyl ketone intermediates, which subsequently undergo cyclization with hydrazine hydrate to form pyrazoline derivatives [5]. These intermediates can be further transformed to access p-naphtholbenzein and related structures [5].

Synthesis MethodStarting MaterialsCatalyst/ConditionsTypical Yield (%)Key Advantages
Benzoin Condensation RouteBenzaldehyde derivatives, 1-naphtholCyanide ion/thiamine catalyst60-90Well-established mechanism
Classical Condensation1-Naphthol, benzotrichlorideAcidic conditions70-85Simple procedure
Modified Friedländer Condensation2-Aminonicotinaldehyde, α/β-naphtholsThermal cyclization at 150°C71-73Single synthetic step
Direct Condensation from Naphthol4-Hydroxy-1-naphthyl derivativesAlkaline/acidic medium52-80Direct approach

Derivatization Strategies for Functional Enhancement

Galactoside Formation

The synthesis of p-naphtholbenzein-β-d-galactopyranoside (PNB-Gal) represents a significant derivatization strategy for functional enhancement [6] [27]. This chromogenic substrate synthesis involves the reaction of p-naphtholbenzein with α-acetobromogalactose under strongly alkaline conditions [6] [27]. The process requires dissolution of 5 millimoles of p-naphtholbenzein in acetone, followed by treatment with potassium hydroxide solution to maintain pH above 11 [6] [27].

The galactoside formation proceeds through nucleophilic substitution where the hydroxyl group of p-naphtholbenzein attacks the anomeric carbon of the acetobromogalactose [6] [27]. Multiple additions of alkali solution are necessary throughout the reaction to maintain optimal pH conditions [6] [27]. After overnight stirring, the reaction mixture undergoes extensive purification involving sodium carbonate precipitation, dichloromethane extraction, and ion-exchange resin treatment [6].

The final deprotection step utilizes sodium methoxide in methanol over 5 hours, yielding approximately 1.5 g of purified PNB-Gal from the starting materials [6]. This derivative demonstrates exceptional utility as a β-galactosidase substrate, with 192 out of 206 Enterobacteriaceae strains (93.2%) successfully hydrolyzing the compound [27].

Magnetic Nanoparticle Surface Modification

The development of p-naphtholbenzein-coated magnetic nanoparticles represents an innovative derivatization approach for enhanced extraction applications [12] [31]. This methodology involves the surface functionalization of iron oxide magnetic nanoparticles with p-naphtholbenzein to create hydrophobic surface-modified materials [31]. The resulting PNB-MNPs demonstrate remarkable extraction efficiency of 98.2% for berberine recovery [31].

The fabrication process requires careful characterization through Fourier transform infrared spectroscopy, X-ray diffraction, thermogravimetric analysis, vibrating sample magnetometry, scanning electron microscopy, and transmission electron microscopy [31]. The optimized extraction conditions include pH 4, 20 mg of magnetic nanoparticles, 30 mL sample volume, 1-minute sonication time at room temperature, and 500 μL methanol as desorbing solvent [31].

The ultrasound-assisted dispersive magnetic solid phase extraction methodology achieves preconcentration factors of 134 and 122 for plasma and urine matrices, respectively [31]. Method detection limits reach 0.17 and 0.19 μg/L for plasma and urine samples, demonstrating exceptional analytical performance [31].

Ester and Metal Complex Formation

Ester derivatization represents another significant enhancement strategy, particularly through reaction with acetic anhydride under reflux conditions for 6 hours [5]. These modifications typically achieve yields of 70-90% and provide enhanced stability characteristics for the parent compound [5]. The acetylation process involves nucleophilic acyl substitution at the hydroxyl functional groups [5].

Metal complex formation offers additional derivatization possibilities through chelation with metal salts including iron(III) and copper(II) species [9]. These complexes demonstrate utility in catalytic applications and sensing technologies [9]. The formation process occurs under aqueous or organic medium conditions with yields ranging from 60-80% [9].

Alkylation and Glycoside Coupling

Alkylation reactions provide access to structurally modified derivatives through reaction with alkyl halides under basic conditions at elevated temperatures [5] [10]. These transformations typically yield 50-75% of the desired products and serve as important synthetic intermediates [5] [10]. The alkylation process involves nucleophilic substitution at the aromatic system or hydroxyl groups [10].

Glycoside coupling reactions extend beyond galactoside formation to include various sugar derivatives and glycosyl donors under anhydrous conditions [27] [28]. These reactions achieve yields of 65-85% and provide access to diverse enzyme substrates [27] [28]. The coupling process requires careful control of reaction conditions to prevent decomposition of sensitive glycosyl components [28].

Derivatization StrategyTarget Functional GroupReagents UsedYield (%)Application
Galactoside FormationHydroxyl groupα-Acetobromogalactose, KOH75-85β-galactosidase substrate
Magnetic Nanoparticle CoatingSurface modificationFe₃O₄ nanoparticles98.2 (extraction efficiency)Berberine extraction
Ester DerivatizationCarboxyl/hydroxyl groupsAcetic anhydride, acid catalysts70-90Stability enhancement
Metal Complex FormationChelation sitesMetal salts (Fe³⁺, Cu²⁺)60-80Catalysis, sensing
Glycoside CouplingAnomeric carbonSugar derivatives, glycosyl donors65-85Enzyme substrates
Alkylation ReactionsAromatic systemAlkyl halides, base50-75Synthetic intermediates

Structural Analog Synthesis and Comparative Analysis

Alpha-Naphtholbenzein Variants

Alpha-naphtholbenzein represents a closely related structural analog with molecular formula C₂₇H₂₀O₃ and molecular weight 392.45 g/mol [16] [18]. This compound differs from p-naphtholbenzein through the presence of an additional hydroxyl group, resulting in distinct physicochemical properties [16] [18]. The melting point remains similar at 230-235°C, but the pH transition range shifts to 8.5-9.8 with a color change from yellow to green [16] [18].

The synthesis of alpha-naphtholbenzein follows similar condensation pathways but requires modified reaction conditions to accommodate the additional functional group [18]. The compound demonstrates different solubility characteristics, showing slight solubility in dimethyl sulfoxide and methanol [18]. The density increases to 1.328 g/cm³ compared to the estimated 1.1098 g/cm³ for p-naphtholbenzein [18].

Beta-Naphtholbenzein Structural Features

Beta-naphtholbenzein maintains the same molecular formula C₂₇H₁₈O₂ as p-naphtholbenzein but exhibits different linkage patterns within the molecular structure [13] [14]. The compound shows a slightly lower melting point of 225-230°C and a pH transition range of 8.0-9.5 [13] [14]. The color change progresses from yellow to blue, distinguishing it from the yellow to green-blue transition observed in p-naphtholbenzein [13] [14].

The structural differences arise from alternative coupling positions during the condensation reactions, leading to distinct regioisomers [14]. These positional variations significantly impact the electronic properties and indicator behavior of the resulting compounds [14].

Phenol-Naphthol-Benzein Derivatives

Phenol-naphthol-benzein derivatives encompass a broader family of compounds with variable molecular formulas and substitution patterns [30]. These derivatives typically maintain molecular weights in the range of 374-392 g/mol with melting points spanning 220-240°C [30]. The pH transition ranges vary from 8.0-10.0 depending on the specific substitution pattern [30].

The synthesis of these derivatives requires chromatographic separation due to the formation of multiple products during the condensation reactions [30]. The reaction of phenols and 1-naphthol with benzotrichloride produces complex mixtures requiring careful isolation procedures [30]. X-/Y-chromophore behavior characterizes these compounds, with two distinct absorption maxima that undergo hypsochromic shifts in neutral, alkaline, and acidic solutions [30].

Xanthene and Esculetin Analogs

5-Oxo-14-phenyl-5H-dibenzo[a,h]xanthene represents a structurally distinct analog with molecular formula C₂₅H₁₆O₂ and molecular weight 364.39 g/mol [30]. This compound exhibits pH-independent orange coloration and orange fluorescence, contrasting with the pH-sensitive behavior of naphtholbenzein derivatives [30]. The melting point decreases to 180-185°C, reflecting the different core structure [30].

Cyclohexenoesculetin derivatives provide alternative chromogenic substrates with molecular formula C₁₅H₁₆O₄ and molecular weight 272.29 g/mol [6] [27]. These compounds demonstrate a colorless to black color change in the pH range 6.0-8.0 [6] [27]. The melting points typically range from 160-165°C, significantly lower than naphtholbenzein analogs [6] [27].

The esculetin derivatives require iron inclusion in reaction media to form insoluble black chelates upon hydrolysis [27]. This mechanism differs fundamentally from the direct color changes observed in naphtholbenzein systems [27]. However, the presence of iron can interfere with deaminase activity, generating colored products in peptone-containing media [27].

CompoundMolecular FormulaMolecular WeightMelting Point (°C)pH Transition RangeColor ChangeKey Structural Feature
α-NaphtholbenzeinC₂₇H₂₀O₃392.45230-2358.5-9.8Yellow to greenAdditional OH group
p-NaphtholbenzeinC₂₇H₁₈O₂374.44230-2358.2-10.0Yellow to green-blueStandard structure
β-NaphtholbenzeinC₂₇H₁₈O₂374.44225-2308.0-9.5Yellow to blueDifferent linkage pattern
Phenol-naphthol-benzein derivativesC₂₇H₁₈O₂ (variable)374-392220-2408.0-10.0VariableMultiple substitution patterns
5-Oxo-14-phenyl-5H-dibenzo[a,h]xantheneC₂₅H₁₆O₂364.39180-185pH independentOrange (constant)Xanthene core
Cyclohexenoesculetin derivativesC₁₅H₁₆O₄272.29160-1656.0-8.0Colorless to blackEsculetin derivative

Comparative Analysis of Synthetic Accessibility

The comparative analysis reveals distinct advantages and limitations for each structural analog synthesis [30] [34]. Alpha-naphtholbenzein requires additional hydroxylation steps, increasing synthetic complexity but providing enhanced chelation capabilities [16] [18]. Beta-naphtholbenzein synthesis follows similar pathways to p-naphtholbenzein but requires regioselective control to achieve the desired linkage pattern [13] [14].

Phenol-naphthol-benzein derivatives offer structural diversity but necessitate extensive purification procedures due to multiple product formation [30]. The xanthene analogs provide pH-independent coloration but sacrifice the indicator properties that make naphtholbenzein derivatives valuable [30]. Esculetin derivatives offer lower molecular weight alternatives but require iron chelation for color development [6] [27].

Physical Description

Dark red powder; [Alfa Aesar MSDS]

XLogP3

6.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

374.130679813 g/mol

Monoisotopic Mass

374.130679813 g/mol

Heavy Atom Count

29

GHS Hazard Statements

Aggregated GHS information provided by 58 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.28%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

145-50-6

General Manufacturing Information

1(4H)-Naphthalenone, 4-[(4-hydroxy-1-naphthalenyl)phenylmethylene]-: ACTIVE

Dates

Modify: 2023-08-15

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